3-Methylbenzo[1,2,4]triazine
Overview
Description
3-Methylbenzo[1,2,4]triazine is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Triazines and tetrazines, including 3-Methylbenzo[1,2,4]triazine, are synthesized through various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Notably, these compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis
The 3-Methylbenzo[1,2,4]triazine molecule contains a total of 19 bonds. There are 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .Physical And Chemical Properties Analysis
3-Methylbenzo[1,2,4]triazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 145.16 . The storage temperature is between 2-8°C .Scientific Research Applications
Synthesis and Functional Applications
A series of novel 1,4-dihydrobenzo[1,2,4][e]triazines, including 3-Methylbenzo[1,2,4]triazine derivatives, were synthesized demonstrating high thermal stability, suggesting potential application in functional organic materials (Epishina, Kulikov, & Fershtat, 2022).
Biological Activity
Research on 1,2,4-Triazine derivatives incorporating thiazole/benzothiazole rings, closely related to 3-Methylbenzo[1,2,4]triazine, showed significant antitumor activities. This includes compounds demonstrating a selective profile and higher apoptotic cell levels (Yurttaş et al., 2017).
Reactivity and Pharmacological Potential
Studies have explored the reactivity of compounds related to 3-Methylbenzo[1,2,4]triazine. For instance, the synthesis and reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one suggest diverse pharmacological applications due to the broad biological activity of 1,2,4-triazines (Mironovich & Shcherbinin, 2014).
Development of Inhibitors for Medical Applications
Compounds like [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, related to 3-Methylbenzo[1,2,4]triazine, have been identified as potent inhibitors with promising results in tumor growth inhibition in preclinical assays, demonstrating the medical application potential of triazine derivatives (Noronha et al., 2007).
Safety And Hazards
The safety data sheet for 3-Methylbenzo[1,2,4]triazine indicates that it is harmful if swallowed . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Triazines and tetrazines have provided a new dimension to the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . The recent advances made in metal-mediated/catalyzed synthesis of triazine derivatives will assist chemists in comprehending the issues associated with the present methods as well as future prospects .
properties
IUPAC Name |
3-methyl-1,2,4-benzotriazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-9-7-4-2-3-5-8(7)11-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYHCYCLQJYTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212202 | |
Record name | 1,2,4-Benzotriazine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzo[1,2,4]triazine | |
CAS RN |
6299-94-1 | |
Record name | 1,2,4-Benzotriazine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6299-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Benzotriazine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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